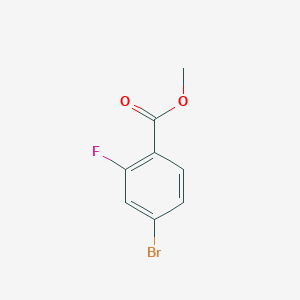

Methyl 4-bromo-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLILIUSWDLJMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463040 | |

| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179232-29-2 | |

| Record name | METHYL 4-BROMO-2-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-bromo-2-fluorobenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, provides experimental protocols for their determination, and outlines the synthesis and purification processes.

Physicochemical Properties

This compound is an off-white solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO₂ | [1][3][4] |

| Molecular Weight | 233.03 g/mol | [1][2][3] |

| Appearance | Off-white powder/solid | [1][2] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 272.7 ± 25.0 °C at 760 Torr | [1][2] |

| Density | 1.577 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Flash Point | 118.7 ± 23.2 °C | [1][2] |

| Vapor Pressure | 0.006 mmHg at 25°C | [1][2] |

| Refractive Index | 1.531 | [1][2] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [5][6] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, along with a calibrated thermometer.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is heated in a suitable apparatus, and a thermometer is positioned to measure the vapor temperature.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is determined.

-

The pycnometer is filled with the substance, and its mass is measured again.

-

The mass of the substance is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Synthesis and Purification

This compound is typically synthesized from 4-bromo-2-fluorobenzoic acid. Two common methods are described below.

Synthesis via Thionyl Chloride

This method involves the esterification of 4-bromo-2-fluorobenzoic acid with methanol using thionyl chloride as a catalyst.

Experimental Protocol:

-

4-bromo-2-fluorobenzoic acid is dissolved in methanol at 0 °C.

-

Thionyl chloride is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent, such as ethyl acetate, and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

The crude product is then purified by column chromatography.

Caption: Synthesis of this compound via Thionyl Chloride.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the molecular structure of the compound.

-

Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR and ¹³C NMR spectra are then acquired. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the molecular weight and assess the purity of the compound.

-

Protocol: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated on a column and then introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio of the compound, confirming its molecular weight. The chromatogram indicates the purity of the sample.

Caption: Analytical Workflow for Product Characterization.

This technical guide provides essential information on the physical properties of this compound, along with standardized protocols for their determination and the synthesis of the compound. This information is critical for researchers and professionals involved in drug discovery and development who utilize this versatile chemical intermediate.

References

An In-depth Technical Guide to Methyl 4-bromo-2-fluorobenzoate

CAS Number: 179232-29-2

This technical guide provides a comprehensive overview of Methyl 4-bromo-2-fluorobenzoate, a crucial building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Properties and Specifications

This compound is a halogenated aromatic ester valued for its versatility in creating complex molecules.[1] Its structure, featuring both bromine and fluorine substituents, provides multiple reactive sites for functionalization, making it a valuable intermediate in various synthetic pathways.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 179232-29-2 |

| Molecular Formula | C₈H₆BrFO₂[2][3] |

| Molecular Weight | 233.04 g/mol [2] |

| Melting Point | 58 - 62 °C[2][4] |

| Boiling Point | 272.7 ± 25.0 °C (at 760 Torr)[4] |

| Density | 1.577 ± 0.06 g/cm³[4] |

| Flash Point | 118.7 ± 23.2 °C[4] |

| Appearance | White to light yellow powder or crystal[2][5] |

| Purity | ≥ 98% (GC)[2][5] |

| Refractive Index | 1.531[4] |

| Synonyms | 4-Bromo-2-fluorobenzoic acid methyl ester[2][6] |

Synthesis Protocol

This compound is commonly synthesized from 4-bromo-2-fluorobenzoic acid. The following experimental protocol details a high-yield method using thionyl chloride for esterification.

Experimental Protocol: Esterification of 4-Bromo-2-fluorobenzoic Acid

Objective: To synthesize this compound via esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride in methanol (B129727).

Materials:

-

4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol)

-

Methanol (150 mL)

-

Thionyl chloride (23.09 mL, 136.9 mmol)

-

Ethyl acetate (B1210297) (250 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (150 mL)

-

Deionized water (150 mL)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol is prepared in a suitable reaction vessel and stirred at 0 °C.[3][6]

-

Thionyl chloride (2.0 eq) is added slowly to the stirred solution at 0 °C.[3][6]

-

The reaction mixture is maintained at 0 °C for 15 minutes.[3][6]

-

The mixture is then allowed to warm to room temperature and stirred for 12 hours.[3][6]

-

Upon completion, the methanol is removed by evaporation under reduced pressure.[3][6]

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).[3][6]

-

The ethyl acetate layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.[3][6]

Results: This protocol yields this compound as an off-white solid with a reported yield of 93% and a purity of 99% (LC-MS).[3][6]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in several fields due to its unique structural features that enhance reactivity.[2]

-

Pharmaceutical Synthesis: It is a vital building block for various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[2] It has been used as a reagent in the synthesis of inhibitors targeting Trypanosoma cruzi CYP51, which are potential agents against Chagas disease.[6]

-

Agrochemical Industry: The compound is used in the formulation of pesticides and herbicides, where its structure allows for the design of compounds with improved efficacy.[2]

-

Organic Synthesis: It is widely used in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig to form carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental for constructing complex molecular scaffolds.[1]

-

Material Science: The compound contributes to the development of new materials like polymers and coatings, enhancing properties such as durability.[2]

-

Analytical Chemistry: It serves as a standard in analytical methods for the detection and quantification of similar compounds.[2]

Chemical Reactivity and Pathways

The reactivity of this compound is dominated by the bromine substituent, which readily participates in palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for introducing aryl or vinyl groups.

Role in Suzuki Cross-Coupling Reactions

The Suzuki reaction is a powerful method for forming C-C bonds. This compound serves as the aryl halide partner, reacting with an organoboron compound in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a wide range of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[7][8]

Caption: Logical diagram of a Suzuki cross-coupling reaction.

Spectroscopic Data

The following spectroscopic data has been reported for this compound:

Table 2: Spectroscopic Data

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H) |

| Mass Spec. (EI) for C₈H₆BrFO₂ | m/z 232, 234 (MH⁺) |

Safety and Handling

Proper handling and storage are crucial when working with this compound.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4][9] |

| H315 | Causes skin irritation.[9][10] | |

| H319 | Causes serious eye irritation.[9][10] | |

| H335 | May cause respiratory irritation.[10][11] | |

| Precautionary | P261 | Avoid breathing dust/fumes.[10] |

| P271 | Use only outdoors or in a well-ventilated area.[10] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] | |

| P405 | Store locked up.[9][11] | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility.[9][11] |

Handling and Storage:

-

Avoid all personal contact, including inhalation.[10]

-

Use in a well-ventilated area.[10]

-

Wear protective clothing, gloves, and safety glasses.[10]

-

Store in original, securely sealed containers in a cool, dry place.[10]

-

Wash hands thoroughly after handling.[10]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air.[10]

-

Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[10]

-

If Swallowed: Give a glass of water. Contact a Poisons Information Centre or a doctor.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 179232-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 179232-29-2 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-fluorobenzoate is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring both bromine and fluorine substituents on a benzoate (B1203000) ring, provides versatile reactivity for the synthesis of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols and visual representations of relevant chemical and biological pathways are included to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 233.03 g/mol | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| CAS Number | 179232-29-2 | [1] |

| Melting Point | 58-60 °C | [2] |

| Boiling Point | 272.7 ± 25.0 °C at 760 Torr | [2] |

| Density | 1.577 ± 0.06 g/cm³ | [2] |

| Flash Point | 118.7 ± 23.2 °C | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-bromo-2-fluorobenzoic acid.

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a few drops of sulfuric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5 g, 23 mmol) in methanol.[2]

-

Add a few drops of sulfuric acid to the solution.[2] Alternatively, for a more reactive approach, cool the solution to 0°C and slowly add thionyl chloride.

-

Reflux the reaction mixture for approximately 20 hours.[2]

-

After cooling, hydrolyze the reaction mixture.[2]

-

Extract the product with ethyl acetate.[2]

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The product can be further purified by flash chromatography to obtain a white solid.[2]

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.86 - 7.78 (m, 1H), 7.39 - 7.30 (m, 2H), 3.92 (s, 3H).[2]

Infrared (IR) Spectroscopy:

An FTIR spectrum of this compound is available through spectral databases, which can be used to identify characteristic functional group vibrations.[3]

Mass Spectrometry (MS):

Mass spectral data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[4]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility is particularly notable in the development of treatments for cancer and infectious diseases.

Synthesis of Enzalutamide (B1683756)

Enzalutamide is an androgen receptor inhibitor used in the treatment of prostate cancer. A key step in its synthesis involves the use of a derivative of this compound. The general synthetic workflow is outlined below.

Caption: Synthetic pathway of Enzalutamide from 4-bromo-2-fluorobenzoic acid.

Inhibitors of Trypanosoma cruzi CYP51

4-Bromo-2-fluorobenzoic acid, the precursor to this compound, is used in the synthesis of inhibitors targeting sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] CYP51 is a crucial enzyme in the parasite's sterol biosynthesis pathway, making it an attractive drug target.[6][7]

The sterol biosynthesis pathway in T. cruzi is essential for the parasite's viability. Inhibition of CYP51 disrupts the production of essential sterols, leading to parasite death.

Caption: Inhibition of the T. cruzi sterol biosynthesis pathway by a CYP51 inhibitor.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of new therapeutic agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable choice for researchers in both academic and industrial settings. The successful application of this compound and its derivatives in the synthesis of drugs like enzalutamide and in the exploration of novel enzyme inhibitors highlights its significant potential in advancing medicinal chemistry and drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(179232-29-2) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | 179232-29-2 [chemicalbook.com]

- 6. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of Methyl 4-bromo-2-fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-bromo-2-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds. This document details the experimental methodologies and presents key analytical data for the definitive characterization of this molecule.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ester. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 179232-29-2 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-60 °C |

Synthesis

This compound is typically synthesized via the esterification of 4-bromo-2-fluorobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol (B129727).

Experimental Protocol: Esterification of 4-bromo-2-fluorobenzoic acid

-

Reaction Setup: A solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: Thionyl chloride (2.0 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12 hours.

-

Work-up: The methanol is removed under reduced pressure. The residue is then redissolved in ethyl acetate (B1210297) and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85-7.81 | m | 1H | Aromatic H |

| 7.38-7.33 | m | 2H | Aromatic H |

| 3.93 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, and vibrations associated with the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak to Medium | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1100 | Strong | Symmetric C-O-C stretch (ester) |

| ~850 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 232, 234 | Molecular ion peaks (M⁺, M⁺+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) |

Ionization Method: Electron Ionization (EI)[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical process of structure elucidation and the general experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-2-fluorobenzoate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the characterization and quality control of this compound. This document outlines the expected spectral parameters, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling network.

Spectral Data Summary

The 1H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions. The data, acquired in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer, is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) / ppm | Integration | Multiplicity | Deduced Coupling Constants (J) / Hz |

| H-6 | ~7.83 | 1H | Triplet (t) | ³JH6-H5 ≈ 8.5 Hz |

| H-3 | ~7.36 | 1H | Doublet of Doublets (dd) | ³JH3-F ≈ 9.8 Hz, ⁴JH3-H5 ≈ 2.0 Hz |

| H-5 | ~7.34 | 1H | Doublet of Doublets (dd) | ³JH5-H6 ≈ 8.5 Hz, ⁴JH5-H3 ≈ 2.0 Hz |

| -OCH₃ | 3.93 | 3H | Singlet (s) | N/A |

Note: The chemical shifts and coupling constants for the aromatic protons are based on reported data and deductions from typical values in similar chemical environments. The multiplets for H-3 and H-5 are reported to overlap.[1][2]

Detailed Spectral Analysis

The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring.

-

H-6 Proton: The proton at the 6-position appears as the most downfield aromatic signal, around 7.83 ppm. This is attributed to the deshielding effect of the adjacent ester group. Its multiplicity is a triplet, resulting from approximately equal ortho coupling to H-5 (³JH6-H5) and meta coupling to the fluorine at C2 (⁴JH6-F).

-

H-3 and H-5 Protons: The protons at the 3 and 5-positions are observed as an overlapping multiplet around 7.33-7.38 ppm.[1]

-

H-3 is anticipated to be a doublet of doublets due to a large ortho coupling to the fluorine atom (³JH3-F, typically 8-10 Hz) and a smaller meta coupling to H-5 (⁴JH5-H3, typically 2-3 Hz).

-

H-5 is also expected to be a doublet of doublets, arising from ortho coupling to H-6 (³JH5-H6, typically 7-9 Hz) and meta coupling to H-3 (⁴JH5-H3, typically 2-3 Hz).

-

-

Methyl Protons: The methyl ester protons (-OCH₃) appear as a sharp singlet at approximately 3.93 ppm, as they have no adjacent protons to couple with.[1]

Spin-Spin Coupling Network

The following diagram, generated using the DOT language, illustrates the through-bond scalar coupling (J-coupling) relationships between the protons and the fluorine atom in this compound.

Caption: Spin-spin coupling pathways in this compound.

Experimental Protocol for 1H NMR Acquisition

The following is a representative protocol for the acquisition of a high-quality 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz NMR spectrometer is recommended for good signal dispersion.

-

Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A sweep width covering the range of approximately -1 to 10 ppm.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each.

-

Peak Picking and Analysis: Identify the chemical shift and multiplicity of each signal. For multiplets, determine the coupling constants (J) by measuring the peak separations in Hertz.

References

An In-depth Technical Guide to the Mass Spectrum of Methyl 4-bromo-2-fluorobenzoate

This guide provides a detailed analysis of the mass spectrum of Methyl 4-bromo-2-fluorobenzoate, aimed at researchers, scientists, and professionals in drug development. It covers the anticipated fragmentation patterns, experimental protocols for mass spectrometry, and visual representations of the fragmentation pathways and experimental workflows.

Molecular Structure and Properties

This compound is a halogenated aromatic ester with the chemical formula C₈H₆BrFO₂. Its molecular weight is approximately 233.04 g/mol . The presence of bromine is a key feature that influences its mass spectrum due to the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The data presented here is based on typical electron ionization (EI) mass spectrometry.

| m/z (mass-to-charge ratio) | Proposed Ion | Formula | Notes |

| 232/234 | [M]⁺• | [C₈H₆BrFO₂]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 201/203 | [M - OCH₃]⁺ | [C₇H₃BrFO]⁺ | Loss of the methoxy (B1213986) radical from the molecular ion. |

| 173/175 | [M - COOCH₃]⁺ | [C₆H₃BrF]⁺ | Loss of the carbomethoxy group, resulting in the bromofluorophenyl cation. |

| 152 | [C₇H₃FO]⁺ | [C₇H₃FO]⁺ | Loss of a bromine atom from the [M - OCH₃]⁺ fragment. |

| 124 | [C₆H₃F]⁺ | [C₆H₃F]⁺ | Loss of a bromine atom from the [C₆H₃BrF]⁺ fragment. |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | A common fragment in the mass spectra of fluorinated benzene (B151609) derivatives. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for acquiring the mass spectrum of a solid organic compound like this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The typical concentration is around 1 mg/mL.

-

Instrumentation: A GC-MS system equipped with an EI source is used. The GC is fitted with a suitable capillary column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Data Acquisition and Analysis: The mass spectrometer acquires data throughout the GC run. The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound. The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background noise. The fragmentation pattern is then analyzed to elucidate the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Experimental Workflow

The diagram below outlines the general workflow for the analysis of this compound using GC-MS.

References

Solubility Profile of Methyl 4-bromo-2-fluorobenzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Methyl 4-bromo-2-fluorobenzoate in common organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative descriptions and provides a detailed experimental protocol for researchers to determine precise solubility parameters.

Core Compound Information

This compound is a halogenated benzoate (B1203000) derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source Citation(s) |

| Chloroform | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3][4] |

| Tetrahydrofuran (THF) | Soluble (inferred from use as a reaction solvent) | [5] |

Note: The solubility was inferred from its use as a solvent for a UV-Vis absorption spectrum analysis and in various chemical reactions.[2][3][4][5] "Slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents at ambient temperatures.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve will be necessary for this quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original undiluted solution based on the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL, g/100 mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound in a liquid solvent.

References

Synthesis of Methyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Methyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid, a key transformation in the preparation of various pharmaceutical intermediates. This document outlines two effective synthetic methods, detailing experimental protocols, reaction parameters, and safety considerations. All quantitative data is summarized for comparative analysis, and a visual representation of the experimental workflow is provided.

Overview of Synthetic Approaches

The esterification of 4-bromo-2-fluorobenzoic acid to its corresponding methyl ester is a fundamental reaction in organic synthesis. Two common and effective methods are detailed in this guide:

-

Method 1: Thionyl Chloride-Mediated Esterification: A classic and robust method utilizing thionyl chloride in methanol (B129727) to afford the desired ester in high yield.

-

Method 2: (Trimethylsilyl)diazomethane Esterification: A milder approach that proceeds under neutral conditions, offering a quantitative yield of the crude product.

The choice of method may depend on factors such as substrate compatibility, desired purity, and scale of the reaction.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below.

| Property | 4-bromo-2-fluorobenzoic acid | This compound |

| Molecular Formula | C₇H₄BrFO₂ | C₈H₆BrFO₂ |

| Molecular Weight | 219.01 g/mol | 233.03 g/mol |

| Appearance | Off-white crystalline powder | Off-white solid/powder |

| Melting Point | 208-213 °C | 58-60 °C |

| Boiling Point | 289.4 °C at 760 mmHg | 272.7 °C at 760 mmHg |

| Purity | ≥98% | >98% |

Comparative Analysis of Synthetic Methods

The following table summarizes the key reaction parameters for the two described synthetic methods, allowing for a direct comparison of their efficiency and conditions.

| Parameter | Method 1: Thionyl Chloride | Method 2: (Trimethylsilyl)diazomethane |

| Reagents | 4-bromo-2-fluorobenzoic acid, thionyl chloride, methanol | 4-bromo-2-fluorobenzoic acid, (trimethylsilyl)diazomethane, THF, methanol, hexanes |

| Stoichiometry | Thionyl chloride (2 eq.) | (Trimethylsilyl)diazomethane (1.2 eq.) |

| Solvent | Methanol | Tetrahydrofuran (B95107), Methanol, Hexanes |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 12 hours | 1 hour |

| Yield | 93% (isolated) | Quantitative (crude) |

| Work-up | Evaporation, extraction with ethyl acetate (B1210297), washes with NaHCO₃, brine, and water | Removal of volatiles, treatment with HCl, extraction with ethyl acetate |

| Purification | Concentration of the organic layer | Used without further purification |

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride

This protocol describes the esterification of 4-bromo-2-fluorobenzoic acid using thionyl chloride in methanol.[1]

Experimental Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol, 1 eq.) in methanol (150 mL), slowly add thionyl chloride (10.0 mL, 137.0 mmol, 2 eq.) at 0 °C.

-

Maintain the reaction mixture at 0 °C for 15 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Upon completion of the reaction, remove the methanol by evaporation under reduced pressure.

-

Dilute the residue with ethyl acetate (250 mL).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, brine, and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound.

Results:

This procedure yields approximately 15 g (93%) of this compound as an off-white solid with a purity of >99% as determined by LC-MS.[1]

Method 2: Synthesis using (Trimethylsilyl)diazomethane

This protocol details a milder esterification method using (trimethylsilyl)diazomethane.[1]

Experimental Procedure:

-

Prepare a solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.1 mmol) in a mixture of tetrahydrofuran (24 mL) and methanol (6 mL).

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (5.46 mL, 10.9 mmol) dropwise.

-

Allow the resulting yellow solution to gradually warm to room temperature over a period of 1 hour.

-

Remove the volatile materials under reduced pressure.

-

Treat the residue with a 1 M aqueous solution of hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to provide the crude product.

Results:

This method provides a quantitative yield (2.7 g) of crude this compound, which can be used in subsequent steps without further purification.[1]

Safety and Handling

The following table provides a summary of the hazards and necessary precautions for the reagents used in these syntheses. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Reagent | Key Hazards | Handling Precautions | Disposal |

| 4-bromo-2-fluorobenzoic acid | Irritating to eyes, respiratory system, and skin.[2][3][4] | Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid generating dust.[2] | Dispose of in accordance with local regulations. |

| Thionyl chloride | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[5][6][7] | Handle in a fume hood. Wear appropriate personal protective equipment (gloves, goggles, lab coat). Keep away from water and moisture.[6] | Dispose of as hazardous waste according to local regulations. |

| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[8][9] | Use in a well-ventilated area, away from ignition sources. Wear protective gloves and eye protection.[8] | Dispose of as hazardous waste. |

| (Trimethylsilyl)diazomethane | Highly flammable. Fatal if inhaled. May cause cancer and damage fertility. Causes skin and eye irritation.[10][11] | Handle in a fume hood with extreme caution. Use appropriate PPE. Avoid inhalation and contact with skin and eyes.[12] | Dispose of as highly hazardous waste according to institutional protocols. |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation and drowsiness.[13][14][15] | Use in a well-ventilated area, away from heat and ignition sources. Test for peroxides before distillation.[13] | Dispose of as hazardous waste. |

| Hexanes | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Use in a well-ventilated area with explosion-proof equipment. Wear protective gloves and eye protection. | Dispose of as hazardous waste. |

| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[16][17][18] | Keep away from heat and ignition sources. Use in a well-ventilated area. Wear eye protection.[16] | Dispose of as hazardous waste. |

| Sodium Bicarbonate | Generally considered non-hazardous.[19] May cause mild irritation with prolonged contact.[20] | Standard laboratory hygiene practices. | Dispose of according to local regulations. |

| Brine (Saturated NaCl solution) | Non-hazardous. | Standard laboratory hygiene practices. | Dispose of down the drain with plenty of water. |

| Anhydrous Sodium Sulfate | Not considered a hazardous substance.[21][22][23] | Avoid generating dust. Standard laboratory hygiene practices.[21] | Dispose of as non-hazardous waste. |

| Anhydrous Magnesium Sulfate | Not considered a hazardous substance. | Avoid generating dust. Standard laboratory hygiene practices. | Dispose of as non-hazardous waste. |

| Hydrochloric Acid (1M) | Corrosive. Causes skin burns and eye damage.[24] May cause respiratory irritation.[24] | Use in a fume hood. Wear protective gloves, clothing, and eye protection.[25] | Neutralize with a suitable base before disposal, in accordance with local regulations. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. westliberty.edu [westliberty.edu]

- 7. bionium.miami.edu [bionium.miami.edu]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. (Trimethylsilyl)diazomethane 2.0M hexanes 18107-18-1 [sigmaaldrich.com]

- 12. (TRIMETHYLSILYL)DIAZOMETHANE - Safety Data Sheet [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. Mobile [my.chemius.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. rcilabscan.com [rcilabscan.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. Sodium Bicarbonate Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 20. fishersci.com [fishersci.com]

- 21. health.state.mn.us [health.state.mn.us]

- 22. Sodium sulfate anhydrous MSDS - 128225 - Merck [merckmillipore.com]

- 23. fishersci.com [fishersci.com]

- 24. Hydrochloric Acid Solution 0.1 M - 2.4 M SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 25. sds.chemtel.net [sds.chemtel.net]

An In-Depth Technical Guide to the Key Chemical Reactions of Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2-fluorobenzoate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl ester for further functionalization, makes it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the esterification of 4-bromo-2-fluorobenzoic acid. Two primary methods are widely employed:

Method 1: Thionyl Chloride-Mediated Esterification

This method utilizes thionyl chloride in methanol (B129727) to achieve high yields of the desired product.

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 4-bromo-2-fluorobenzoic acid | Thionyl chloride | Methanol | 0 °C to Room Temp. | 12 hours | 93% | 99% (LC-MS) |

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL), slowly add thionyl chloride (23.09 mL, 136.9 mmol) at 0 °C.[2][3]

-

Maintain the reaction mixture at 0 °C for 15 minutes before allowing it to warm to room temperature and continue stirring for 12 hours.[2][3]

-

Upon completion, remove the methanol by evaporation under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) (250 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine (150 mL), and deionized water (150 mL).[2][3]

-

Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield this compound as an off-white solid.[2][3]

Method 2: (Trimethylsilyl)diazomethane Esterification

This protocol offers a quantitative yield and is suitable for smaller-scale syntheses where the handling of diazomethane (B1218177) derivatives is feasible.

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 4-bromo-2-fluorobenzoic acid | (Trimethylsilyl)diazomethane | THF, Methanol, Hexanes | 0 °C to Room Temp. | 1 hour | Quantitative |

Experimental Protocol:

-

To a solution of 4-bromo-2-fluorobenzoic acid (2.0 g, 9.1 mmol) in a mixture of THF (24 mL) and methanol (6 mL) at 0 °C, add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (5.46 mL, 10.9 mmol).[4]

-

Allow the yellow solution to gradually warm to room temperature over 1 hour.[4]

-

Remove the volatile materials under reduced pressure.

-

Treat the residue with aqueous hydrochloric acid (1 M).

-

Extract the aqueous mixture with ethyl acetate.

-

Dry the organic extract over magnesium sulfate, filter, and concentrate to provide crude this compound.[4]

Key Cross-Coupling Reactions

The bromine atom at the 4-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in Methyl 4-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-fluorobenzoate is a versatile halogenated aromatic ester that serves as a crucial building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The strategic placement of the bromo and fluoro substituents on the benzoate (B1203000) core imparts unique electronic properties that dictate its reactivity and utility. This technical guide provides a comprehensive analysis of the electronic effects of these substituents, supported by quantitative data, detailed experimental protocols for its application, and graphical representations of its synthetic utility.

Introduction to Electronic Effects

The reactivity and properties of aromatic compounds are significantly influenced by the nature and position of substituents on the ring. These substituent effects can be broadly categorized into two types: inductive effects and resonance effects.

-

Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density into the ring.

-

Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups with multiple bonds (e.g., -NO₂) can withdraw electron density via resonance (-R), while substituents with lone pairs (e.g., -NH₂, -OH, halogens) can donate electron density (+R).

In this compound, both the fluorine and bromine atoms are halogens, which are known to exhibit a dual electronic nature: they are inductively electron-withdrawing (-I) and can be resonance electron-donating (+R).

Analysis of Substituents in this compound

The electronic character of the benzene (B151609) ring in this compound is modulated by three key groups: the methyl ester group (-COOCH₃), the ortho-fluoro substituent, and the para-bromo substituent.

The Methyl Ester Group (-COOCH₃)

The ester group is a deactivating, electron-withdrawing group. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. This is due to its strong -I effect and moderate -R effect.

The Fluoro Substituent (ortho-position)

Fluorine is the most electronegative element, and as such, it exerts a powerful -I effect, withdrawing electron density from the benzene ring. Due to its position ortho to the ester, this inductive withdrawal significantly influences the reactivity of the ester carbonyl group. While fluorine also possesses a +R effect due to its lone pairs, the inductive effect is generally considered dominant for halogens. The ortho-positioning of the fluorine atom can also introduce steric effects that influence reactivity, a phenomenon often referred to as the "ortho-effect," which typically increases the acidity of benzoic acids regardless of the substituent's electronic nature.[2][3]

The Bromo Substituent (para-position)

Similar to fluorine, bromine is an electronegative halogen that exerts a -I effect. Its +R effect is weaker than that of fluorine. Positioned para to the ester, the bromo group's electronic influence is transmitted effectively through the aromatic system, affecting the electron density at the ipso-carbon and the carbonyl group of the ester.

Quantitative Assessment of Electronic Effects

The cumulative electronic effect of the substituents can be quantitatively assessed through various parameters, including acid dissociation constants (pKa) of the corresponding carboxylic acid and Hammett substituent constants (σ).

Acidity of 4-bromo-2-fluorobenzoic acid

The pKa of the parent carboxylic acid, 4-bromo-2-fluorobenzoic acid, provides a direct measure of the net electron-withdrawing nature of the fluoro and bromo substituents. A lower pKa value compared to benzoic acid (pKa ≈ 4.2) indicates a stronger acid, which results from the stabilization of the conjugate base (benzoate) by electron-withdrawing groups. The predicted pKa for 4-bromo-2-fluorobenzoic acid is approximately 3.04.[4][5] This significant decrease in pKa highlights the potent electron-withdrawing character of the fluoro and bromo substituents combined.

Table 1: Comparison of pKa Values

| Compound | pKa |

| Benzoic Acid | ~4.2 |

| 4-bromobenzoic acid | 4.0 |

| 2-fluorobenzoic acid | 3.27 |

| 4-bromo-2-fluorobenzoic acid | ~3.04 (Predicted) [4][5] |

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of a benzene derivative.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

-

σ

meta(σm): Primarily reflects the inductive effect. -

σ

para(σp): Represents a combination of inductive and resonance effects.

Table 2: Hammett Constants for Relevant Substituents [7][8]

| Substituent | σ | σ |

| -Br | 0.39 | 0.23 |

| -F | 0.34 | 0.06 |

The positive σ values for both bromine and fluorine indicate that they are electron-withdrawing. For the para-bromo substituent, the σp value of 0.23 reflects a net electron-withdrawing effect, where the -I effect outweighs the +R effect. For a fluoro substituent, the σp of 0.06 is much smaller, indicating that its +R effect significantly counteracts its strong -I effect when in the para position. However, in this compound, the fluorine is in the ortho position, where its strong -I effect is expected to be more pronounced on the reaction center (the ester group).

Reactivity and Applications in Organic Synthesis

The electronic features of this compound make it a valuable and reactive intermediate in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is a key reactive site for Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond. The electron-withdrawing nature of the ortho-fluoro and the methyl ester groups can influence the oxidative addition step of the catalytic cycle. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl bromide like this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

4-bromo-2-fluorobenzoic acid

-

Methanol (B129727) (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in methanol, slowly add thionyl chloride (2.0 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

-

Remove the methanol by evaporation under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

Suzuki-Miyaura Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, and the base.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up followed by purification.

Spectroscopic Data

The structure and purity of this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85-7.81 (m, 1H), 7.38-7.33 (m, 2H), 3.93 (s, 3H) |

| Mass Spectrometry (EI) | m/z: 232, 234 (M⁺, M⁺+2) |

Logical Relationship of Electronic Effects

The interplay of inductive and resonance effects of the fluoro and bromo substituents dictates the overall electronic character of the molecule and its subsequent reactivity.

Caption: The relationship between substituent effects and the chemical properties of this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong inductive electron-withdrawing effects of the ortho-fluoro and para-bromo substituents, as well as the methyl ester group. This net electron withdrawal is quantitatively supported by the low predicted pKa of its corresponding carboxylic acid and the positive Hammett constants of the individual halogen substituents. These electronic characteristics render the molecule an important and reactive building block for the synthesis of complex organic molecules, particularly through reactions like the Suzuki-Miyaura coupling. A thorough understanding of these electronic effects is paramount for researchers and scientists in designing synthetic routes and developing novel molecules in the fields of medicine and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lookchem.com [lookchem.com]

- 5. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. web.viu.ca [web.viu.ca]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

Methyl 4-bromo-2-fluorobenzoate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromo-2-fluorobenzoate, a halogenated aromatic ester, has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate physicochemical properties, and a methyl ester for further functionalization, makes it a highly versatile reagent. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the development of pharmaceuticals and other complex molecules, complete with experimental protocols and mechanistic insights.

Physicochemical Properties and Synthesis

This compound is a white to light yellow crystalline solid. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 179232-29-2 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 58-62 °C |

The most common and efficient synthesis of this compound involves the esterification of 4-bromo-2-fluorobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-fluorobenzoic acid[1]

-

Reaction Scheme:

Caption: Esterification of 4-bromo-2-fluorobenzoic acid.

-

Procedure: To a stirred solution of 4-bromo-2-fluorobenzoic acid (15.0 g, 68.49 mmol) in methanol (150 mL) at 0 °C, thionyl chloride (23.09 mL, 136.9 mmol) is added slowly. The reaction mixture is stirred at 0 °C for 15 minutes and then at room temperature for 12 hours. After completion, the methanol is removed under reduced pressure. The residue is diluted with ethyl acetate (B1210297) (250 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield this compound.[1]

-

Yield: 93%[1]

-

Purity: 99% (LC-MS)[1]

Key Reactions and Applications in Organic Synthesis

The bromine atom at the 4-position of this compound is the primary site for synthetic transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[2]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O | 100-120 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90-100 | High |

| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | Good |

Note: Yields are representative and can vary based on specific substrate and reaction optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring and monitor by TLC or LC-MS.

-

Workup and Purification: After completion, cool the reaction mixture, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[4][5] This reaction is particularly valuable for synthesizing precursors to various pharmaceuticals.

References

The Versatile Building Block: A Technical Guide to Methyl 4-bromo-2-fluorobenzoate in Medicinal Chemistry

For Immediate Release

A Deep Dive into the Synthetic Utility and Therapeutic Potential of a Key Fluorinated Intermediate

In the landscape of modern drug discovery, the strategic use of halogenated building blocks is paramount for fine-tuning the pharmacological properties of lead compounds. Among these, Methyl 4-bromo-2-fluorobenzoate has emerged as a highly versatile and valuable intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties and metabolic stability—positions it as a critical starting material for the synthesis of a diverse range of therapeutic agents. This technical guide explores the significant applications of this compound in medicinal chemistry, with a focus on its role in the development of approved drugs and its potential in crafting novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Core Applications in Drug Synthesis

This compound, and its parent carboxylic acid, serve as pivotal starting materials in the synthesis of several key pharmaceuticals. The presence of both bromine and fluorine substituents enhances its reactivity and utility as a scaffold for complex molecular architectures.[1]

Synthesis of Approved Drugs

Two notable examples of blockbuster drugs whose syntheses rely on the 4-bromo-2-fluorobenzoic acid core are Enzalutamide (B1683756) and Venetoclax (B612062).

Enzalutamide (XTANDI®): An androgen receptor inhibitor used in the treatment of prostate cancer, Enzalutamide's synthesis utilizes 4-bromo-2-fluorobenzoic acid as a key precursor.[2] The synthetic pathway involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by amidation and a series of coupling and cyclization reactions to construct the final complex molecule.[3][4]

Venetoclax (VENCLEXTA®): A B-cell lymphoma-2 (Bcl-2) inhibitor for treating certain types of leukemia, Venetoclax's manufacturing process has been significantly improved through a convergent synthesis that employs a derivative of 4-bromo-2-fluorobenzoic acid.[2] A key step in this advanced route is a Buchwald-Hartwig amination, which underscores the utility of the aryl bromide moiety for forging crucial carbon-nitrogen bonds.[5][6]

Building Block for Kinase Inhibitors

The 4-bromo-2-fluorobenzoyl scaffold is also a valuable component in the design of novel kinase inhibitors, a major class of targeted cancer therapies. The bromine atom provides a convenient handle for introducing various moieties that can interact with the kinase active site through well-established palladium-catalyzed cross-coupling reactions.

A notable example is the development of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[7][8] The synthesis of these inhibitors relies on the amidation of the corresponding 4-bromobenzoyl chloride.

Key Chemical Transformations and Experimental Protocols

The synthetic versatility of this compound is primarily exploited through two powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

This reaction is instrumental for creating biaryl structures, which are prevalent in many biologically active molecules. The bromine atom of this compound readily participates in the catalytic cycle with a palladium catalyst and an organoboron reagent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, another critical pharmacophore. The C-Br bond of this compound can be efficiently coupled with a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add a palladium precatalyst (1-2 mol%) and a phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube. To the same tube, add a base (1.2-1.5 eq.), this compound (1.0 eq.), and the desired amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.[10]

Applications in Specific Therapeutic Areas

Oncology

As demonstrated by its use in the synthesis of Enzalutamide and Venetoclax, the 4-bromo-2-fluorobenzoyl moiety is a validated scaffold in oncology drug discovery.

Enzalutamide and the Androgen Receptor Signaling Pathway: Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR pathway: it competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA.[1][10] This multi-pronged mechanism of action effectively shuts down the signaling that drives the growth of prostate cancer cells.[11]

Venetoclax and the Bcl-2 Apoptosis Pathway: Venetoclax is a selective inhibitor of the anti-apoptotic protein Bcl-2.[12] In many cancers, Bcl-2 is overexpressed, preventing cancer cells from undergoing programmed cell death (apoptosis). Venetoclax binds to Bcl-2, releasing pro-apoptotic proteins that can then initiate the caspase cascade, leading to cancer cell death.[13][14]